(3Z)-1-[(4-benzylpiperidin-1-yl)methyl]-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one
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Overview
Description
1-[(4-BENZYLPIPERIDINO)METHYL]-3-[(4-FLUOROPHENYL)IMINO]-1,3-DIHYDRO-2H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a unique structure that combines a benzylic piperidine moiety with a fluorophenyl imino group, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-[(4-BENZYLPIPERIDINO)METHYL]-3-[(4-FLUOROPHENYL)IMINO]-1,3-DIHYDRO-2H-INDOL-2-ONE involves multiple steps, including the formation of the indole core, the introduction of the benzylic piperidine group, and the attachment of the fluorophenyl imino group. Common synthetic routes include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions.
Introduction of the Benzylic Piperidine Group: This step often involves the reaction of piperidine with benzyl chloride in the presence of a base.
Attachment of the Fluorophenyl Imino Group: This can be done through a condensation reaction between the indole derivative and a fluorophenyl amine under dehydrating conditions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-[(4-BENZYLPIPERIDINO)METHYL]-3-[(4-FLUOROPHENYL)IMINO]-1,3-DIHYDRO-2H-INDOL-2-ONE undergoes various chemical reactions, including:
Scientific Research Applications
1-[(4-BENZYLPIPERIDINO)METHYL]-3-[(4-FLUOROPHENYL)IMINO]-1,3-DIHYDRO-2H-INDOL-2-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(4-BENZYLPIPERIDINO)METHYL]-3-[(4-FLUOROPHENYL)IMINO]-1,3-DIHYDRO-2H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to multiple receptors, including serotonin and dopamine receptors, which play a role in its biological activities . It may also inhibit certain enzymes, leading to its therapeutic effects .
Comparison with Similar Compounds
1-[(4-BENZYLPIPERIDINO)METHYL]-3-[(4-FLUOROPHENYL)IMINO]-1,3-DIHYDRO-2H-INDOL-2-ONE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
4-Benzylpiperidine: A compound with similar structural features but different pharmacological properties.
Imidazopyridine: Another heterocyclic compound with diverse applications in medicinal chemistry.
The uniqueness of 1-[(4-BENZYLPIPERIDINO)METHYL]-3-[(4-FLUOROPHENYL)IMINO]-1,3-DIHYDRO-2H-INDOL-2-ONE lies in its specific combination of functional groups, which contribute to its distinct biological and chemical properties.
Properties
Molecular Formula |
C27H26FN3O |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
1-[(4-benzylpiperidin-1-yl)methyl]-3-(4-fluorophenyl)iminoindol-2-one |
InChI |
InChI=1S/C27H26FN3O/c28-22-10-12-23(13-11-22)29-26-24-8-4-5-9-25(24)31(27(26)32)19-30-16-14-21(15-17-30)18-20-6-2-1-3-7-20/h1-13,21H,14-19H2 |
InChI Key |
IXYNYRDZCVBPMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CN3C4=CC=CC=C4C(=NC5=CC=C(C=C5)F)C3=O |
Origin of Product |
United States |
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